molecular formula C29H34ClN7O B607944 HG-14-10-04 CAS No. 1356962-34-9

HG-14-10-04

カタログ番号: B607944
CAS番号: 1356962-34-9
分子量: 532.1 g/mol
InChIキー: HRYNCLKDKCPYBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

HG-14-10-04 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cell-based assays to investigate the effects of kinase inhibition on cellular processes.

    Medicine: Explored as a potential therapeutic agent for treating cancers with mutations in anaplastic lymphoma kinase and epidermal growth factor receptor.

    Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays

作用機序

HG-14-10-04は、アナプラズマティックリンパ腫キナーゼと変異型上皮成長因子受容体の活性を阻害することでその効果を発揮します。これらのキナーゼのATP結合部位に結合し、それらのリン酸化とそれに続く下流シグナル伝達経路の活性化を防ぎます。 この阻害は、癌細胞の増殖抑制とアポトーシスの誘導につながります .

準備方法

合成ルートと反応条件

HG-14-10-04の合成には、鍵となる中間体の形成と、それらに対する制御された条件下での後続反応など、複数の段階が含まれます。正確な合成ルートと反応条件は、機密情報であり、詳細な内容は公表されていません。 塩素化、ニトロ化、アミノ化などの有機反応を伴う一連の反応によって合成されることが知られています .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。 このプロセスには、高純度の試薬と溶媒を使用し、厳格な品質管理対策を講じて、最終製品の一貫性と純度を確保します .

化学反応の分析

反応の種類

HG-14-10-04は、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が得られる一方、還元によりアミン誘導体が得られます .

科学研究への応用

This compoundは、次のような広範な科学研究への応用があります。

    化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: キナーゼ阻害が細胞プロセスに与える影響を調べるために、細胞ベースのアッセイで使用されます。

    医学: アナプラズマティックリンパ腫キナーゼと上皮成長因子受容体に変異がある癌の治療のための潜在的な治療薬として探求されています。

    産業: 新しい抗癌剤の開発やハイスループットスクリーニングアッセイに使用されています

類似化合物との比較

類似化合物

独自性

This compoundは、アナプラズマティックリンパ腫キナーゼと変異型上皮成長因子受容体に対する高い特異性と効力によって特徴付けられます。 この二重阻害は、これらの変異を持つ癌の研究や標的療法の開発にとって貴重な化合物となっています .

生物活性

HG-14-10-04 is a selective inhibitor of anaplastic lymphoma kinase (ALK), a critical target in the treatment of various cancers, particularly those characterized by ALK gene rearrangements. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and comparisons with other ALK inhibitors.

This compound acts primarily by binding to the active site of ALK, inhibiting its phosphorylation activity. This blockade prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. The compound demonstrates a high affinity for ALK, with an IC50 value of 20 nM, indicating potent inhibitory effects on cancer cell lines that overexpress this kinase .

Efficacy in Preclinical Studies

Cell Proliferation Inhibition:
In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines expressing ALK. These studies report significant reductions in cell viability and proliferation rates when treated with this compound compared to control groups.

Induction of Apoptosis:
this compound has been documented to induce apoptosis in cancer cells. Mechanistic studies suggest that the compound triggers intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Comparative Analysis with Other ALK Inhibitors

To contextualize the activity of this compound, it is essential to compare it with other known ALK inhibitors. The following table summarizes key features:

Compound NameCAS NumberMechanism of ActionUnique Features
Crizotinib957457-37-2Anaplastic lymphoma kinase inhibitorFirst FDA-approved drug targeting ALK
NVP-AEW541761437-28-9Dual inhibitor of ALK and insulin receptorBroad spectrum activity
TAE684939036-57-5Selective ALK inhibitorPotent against resistant mutations
This compound 1356962-34-9 Selective ALK inhibitor Focused on specific cancer types with favorable side effects

This compound's selectivity for ALK may confer advantages over broader-spectrum inhibitors like Crizotinib, potentially resulting in fewer off-target effects and an improved safety profile .

Case Studies and Research Findings

Several case studies highlight the potential clinical applications of this compound:

  • Case Study 1: A preclinical model using a lung cancer cell line demonstrated that treatment with this compound resulted in a 70% reduction in tumor size compared to untreated controls. This study emphasized the compound's efficacy in targeting tumors with specific ALK rearrangements.
  • Case Study 2: In another study involving patient-derived xenograft models, this compound not only inhibited tumor growth but also enhanced the sensitivity of tumors to concurrent chemotherapy agents. This suggests potential for combination therapies in clinical settings .

特性

IUPAC Name

5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYNCLKDKCPYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025927
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356962-34-9
Record name 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

As an alternate procedure to the compound described in Example 10, a solution of 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) (3.67 g, 13.89 mmol), 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27) (4.23 g, 13.89 mmol), and PTSA monohydrate (6.6 g, 34.7 mmol) in n-pentanol (56 mL) was heated in an oil bath at 140° C. overnight. The reaction mixture was cooled to RT. Hunig's base (10 mL) was added. Concentration in vacuo removed the solvent, and the residue was loaded to silica gel column and eluted with 10% MeOH, 1% NH4OH in CH2Cl2. The collected fractions were concentrated and the residue was triturated with diethyl ether. Filtration afforded the solid and it was dissolved in a mixture of CH2Cl2 (100 mL) and MeOH (500 mL). Concentration in vacuo reduced the solvent volume to 70 mL and filtration yielded the solid as the title compound (3.9 g, 53% yield).
Name
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
INTERMEDIATE 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PTSA monohydrate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods III

Procedure details

Starting materials: 3-(2,5-dichloropyrimidin-4-yl)-1H-indole (INTERMEDIATE 2) and 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (INTERMEDIATE 27).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。